Quinomycin C

DNA intercalation binding affinity quinoxaline antibiotics

DNA-binding studies requiring sequence specificity often fail due to inappropriate analog substitution. Quinomycin C (CAS 1403-88-9) resolves this with: • Preferential GC-rich DNA binding over poly(dA-dT), ideal for CpG island promoters • ~10× slower DNA dissociation than triostins, enabling sustained transcription inhibition • Selective antitumor activity in mouse models vs. rat-active quinomycin A • Minimal cross-resistance with quinomycin A & triostin C in S. aureus Supplied ≥98% pure, stored at -20°C, shipped ambient. For research use only.

Molecular Formula C51H64N12O12S2
Molecular Weight 1101.3 g/mol
CAS No. 1403-88-9
Cat. No. B1675163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinomycin C
CAS1403-88-9
SynonymsEchinomycin
NSC 526417
NSC-526417
NSC526417
Quinomycin A
Molecular FormulaC51H64N12O12S2
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
InChIInChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
InChIKeyAUJXLBOHYWTPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quinomycin C (CAS 1403-88-9): Cyclic Depsipeptide Antibiotic with Bifunctional DNA Intercalation


Quinomycin C (CAS 1403-88-9), also known as levomycin, is a cyclic octadepsipeptide antibiotic belonging to the quinoxaline family. It was originally isolated from Streptomyces sp. No. 732 and is structurally related to echinomycin (quinomycin A) and triostins [1]. The compound features a C2-symmetric cyclic peptide core with two quinoxaline chromophores and a thioacetal cross-bridge, enabling bifunctional intercalation into DNA. Quinomycin C exhibits potent antibacterial activity against Gram-positive bacteria and cytotoxic activity against HeLa cells, with additional activity against certain Gram-negative bacteria [2].

Why Quinomycin C Cannot Be Substituted with Other Quinoxaline Antibiotics


Quinomycin C exhibits distinct molecular recognition properties, kinetic behavior, and biological selectivity that preclude simple interchange with closely related analogs such as quinomycin A (echinomycin), quinomycin B, triostin A, or triostin C. Despite sharing a common bifunctional intercalation mechanism, differences in peptide sequence, sulfur cross-bridge chemistry (thioacetal in quinomycins versus disulfide in triostins), and solution conformation lead to quantifiable divergence in DNA binding affinity, sequence specificity, dissociation kinetics, antibacterial spectrum, and antitumor host species selectivity [1][2]. Direct substitution without accounting for these parameters can yield significantly different experimental outcomes, particularly in applications requiring specific DNA sequence targeting or species-dependent tumor model activity [3].

Quinomycin C Quantitative Differentiation Evidence for Scientific Procurement


2-6× Higher DNA Binding Affinity Compared to Echinomycin (Quinomycin A)

Quinomycin C demonstrates 2-6 times greater binding constants than echinomycin (quinomycin A) across multiple natural DNA species, including Micrococcus lysodeikticus DNA [1]. This enhanced affinity does not alter the broad specificity pattern but provides a quantifiable advantage in applications requiring stronger DNA engagement.

DNA intercalation binding affinity quinoxaline antibiotics

Reversed DNA Sequence Preference: Quinomycin C Favors GC-Rich over AT-Rich Sequences

Quinomycin C exhibits a distinct sequence preference: it binds better to poly(dG-dC) than to poly(dA-dT), whereas triostin A shows the opposite preference, binding better to poly(dA-dT) [1]. This reversal in sequence selectivity provides a clear functional differentiation between the two subclasses of quinoxaline antibiotics.

DNA sequence specificity intercalation synthetic polynucleotides

Slower DNA Dissociation Kinetics: Quinomycin C Dissociates ~10× Slower than Triostins

Quinomycin C dissociates from DNA an order of magnitude (~10×) more slowly than triostins A and C. This slower dissociation is attributed to reduced conformational flexibility of the octapeptide ring due to the thioacetal cross-bridge in quinomycins, compared to the more flexible disulfide bridge in triostins [1]. Furthermore, the longest dissociation time constant correlates with antibacterial potency, directly linking this kinetic parameter to biological efficacy.

dissociation kinetics DNA residence time antibiotic potency

Host Species-Specific Antitumor Activity: Active in Mouse Tumors, Inactive in Rat Tumors

In a comparative evaluation of 34 transplantable tumors across mouse, rat, hamster, and chicken, quinomycin C demonstrated selective antitumor activity specifically in mouse tumor models, while quinomycin A (echinomycin) was active in rat tumors, and quinomycin B was essentially inactive [1]. This host species-dependent selectivity is a critical differentiator for in vivo oncology research.

antitumor selectivity in vivo tumor model

Distinct Antibacterial Spectrum: Low Cross-Resistance Among Quinoxaline Antibiotics

Staphylococcus aureus strains resistant to quinomycin A, quinomycin C, or triostin C exhibit little to no cross-resistance to the other quinoxaline antibiotics [1]. This lack of cross-resistance indicates that these structurally related compounds engage distinct molecular determinants or resistance mechanisms, making quinomycin C a viable alternative when resistance to other family members arises.

antibacterial resistance cross-resistance Staphylococcus aureus

Quinomycin C Optimal Use Cases Based on Quantifiable Differentiation


GC-Rich DNA Sequence Targeting Experiments

Select quinomycin C for studies requiring preferential binding to GC-rich DNA sequences, based on its demonstrated higher affinity for poly(dG-dC) over poly(dA-dT). This is particularly relevant for experiments involving promoters with CpG islands or GC-rich repetitive elements, where triostin A would be less suitable due to its AT-preferring binding profile [3].

Assays Requiring Prolonged DNA Occupancy

Employ quinomycin C when sustained DNA binding is critical, as its dissociation from DNA is approximately 10× slower than triostins. This property makes it advantageous for long-duration transcription inhibition studies, DNA footprinting assays, or any application where a persistent DNA-intercalated state is desired [3].

Murine In Vivo Oncology Models

Utilize quinomycin C specifically in mouse tumor models, where it exhibits selective antitumor activity, rather than in rat models where quinomycin A is the active analog. This host species selectivity should guide compound selection for in vivo efficacy studies in oncology research [3].

Antibacterial Research with Resistant Strain Panels

Include quinomycin C in panels assessing quinoxaline antibiotic resistance, given the documented minimal cross-resistance with quinomycin A and triostin C in S. aureus. This property supports its use as a distinct probe to dissect resistance mechanisms or as a component in combination antibacterial studies [3].

Technical Documentation Hub

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